

# Compound 401: A Technical Guide to its Physicochemical Properties and Mechanism of Action

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## Compound of Interest

Compound Name: Compound 401

Cat. No.: B1669304

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## Introduction

**Compound 401**, with the chemical name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a synthetic, cell-permeable molecule that has garnered significant interest in biochemical and pharmaceutical research. It functions as a potent, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), two key kinases involved in critical cellular processes such as DNA damage repair and cell growth. This technical guide provides a comprehensive overview of the known physicochemical properties of **Compound 401**, detailed methodologies for key experimental procedures, and a visualization of its role in cellular signaling pathways.

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for **Compound 401** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	281.31 g/mol	[1]
Appearance	White to light yellow powder/crystal	
Melting Point	211.0 to 215.0 °C	
Solubility	Soluble in DMSO (up to 6 mg/mL with warming)	
Purity	>98.0% (GC)	
IC <sub>50</sub> for DNA-PK	0.28 µM	
IC <sub>50</sub> for mTOR	5.3 µM	
Selectivity	Displays low affinity for PI3K, ATM, and ATR (IC <sub>50</sub> > 100 µM)	
Canonical SMILES	C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2	[1]
InChIKey	BVRDQVRQVGRNHG-UHFFFAOYSA-N	[1]

## Experimental Protocols

Detailed experimental protocols for the characterization of **Compound 401** are not extensively available in the public domain. However, based on standard laboratory practices, the following methodologies are representative of the procedures likely used to determine its physicochemical properties.

### Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- A small amount of the crystalline solid **Compound 401** is placed in a capillary tube.
- The capillary tube is inserted into the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

## Solubility Determination

Solubility is a crucial parameter that influences a compound's absorption and distribution in biological systems.

Apparatus:

- Analytical balance
- Vials with caps
- Vortex mixer or shaker
- Centrifuge
- HPLC system

Procedure (Shake-Flask Method):

- An excess amount of **Compound 401** is added to a known volume of the solvent (e.g., DMSO) in a sealed vial.

- The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then centrifuged to pellet the undissolved solid.
- A sample of the supernatant is carefully removed and filtered.
- The concentration of **Compound 401** in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.

## In Vitro Kinase Inhibition Assay (for IC<sub>50</sub> Determination)

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Apparatus:

- Microplate reader
- Recombinant DNA-PK and mTOR enzymes
- Substrate (e.g., a specific peptide)
- ATP
- Assay buffer
- Multi-well plates

Procedure:

- A series of dilutions of **Compound 401** are prepared.
- The recombinant enzyme (DNA-PK or mTOR), its substrate, and ATP are added to the wells of a microplate.
- The different concentrations of **Compound 401** are then added to the wells.

- The enzymatic reaction is allowed to proceed for a set period at a controlled temperature.
- The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. This is often done using methods that detect phosphorylation, such as immunoassays or radiometric assays.
- The percentage of inhibition for each concentration of **Compound 401** is calculated relative to a control with no inhibitor.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Signaling Pathway and Mechanism of Action

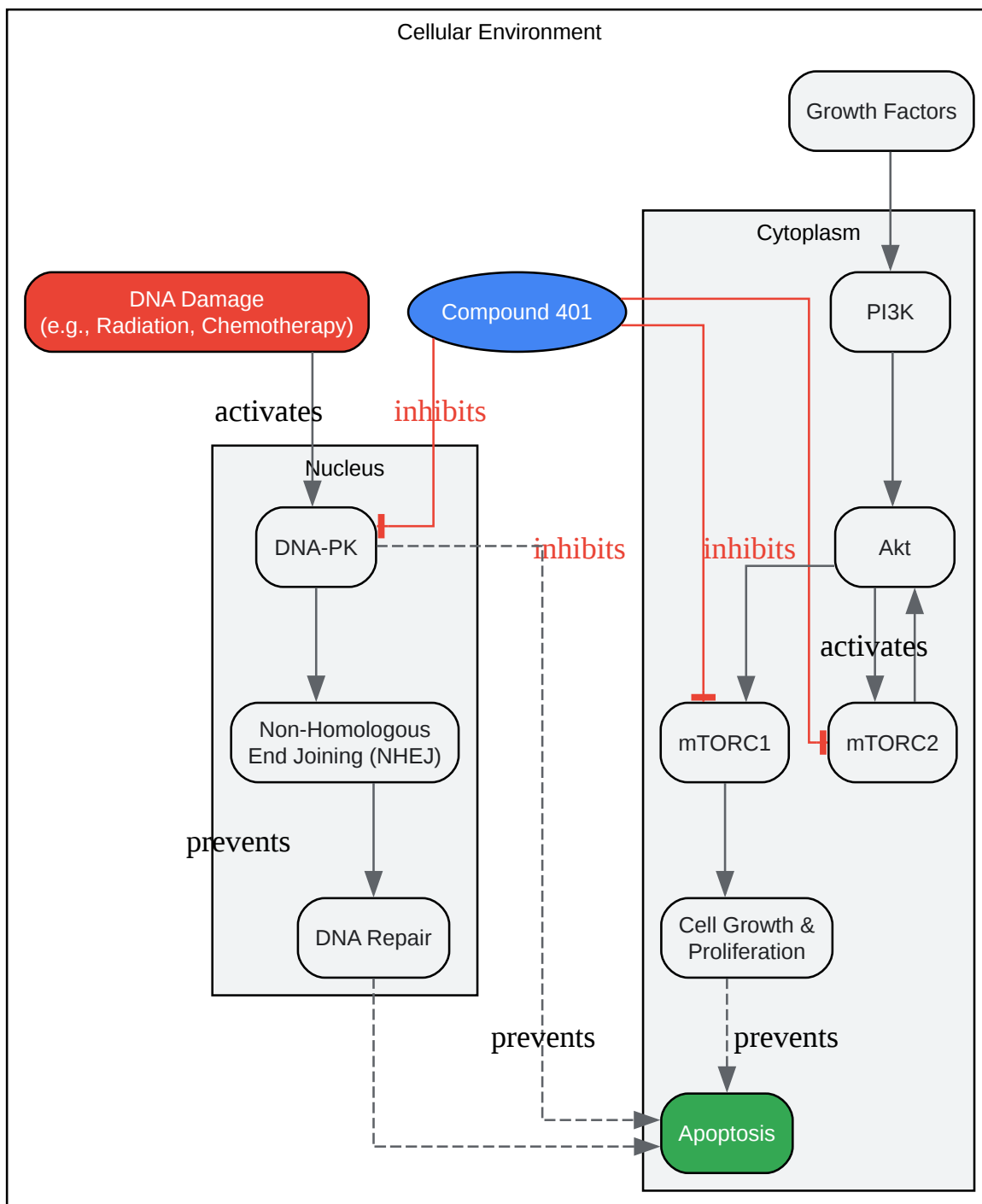
**Compound 401** exerts its biological effects by inhibiting two key serine/threonine kinases: DNA-PK and mTOR. These kinases are central to the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism, and the DNA damage response pathway.

## DNA Damage Response and mTOR Signaling

DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Upon DNA damage, DNA-PK is activated and phosphorylates various downstream targets to promote repair and cell survival.

mTOR is a central regulator of cell growth and proliferation, integrating signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

The inhibition of both DNA-PK and mTOR by **Compound 401** can lead to a synergistic anti-cancer effect. By blocking DNA repair, **Compound 401** can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies. Simultaneously, its inhibition of mTOR signaling can halt cell growth and proliferation.



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Caption: Mechanism of action of **Compound 401**.

## Conclusion

**Compound 401** is a valuable research tool for studying the intricate roles of DNA-PK and mTOR in cellular physiology and disease. Its dual inhibitory activity presents a promising strategy for enhancing the efficacy of cancer therapies. This guide provides a foundational understanding of its physicochemical properties and mechanism of action, which is essential for its application in preclinical and translational research. Further investigation into its pharmacokinetic profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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## References

- 1. GSRS [precision.fda.gov]
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